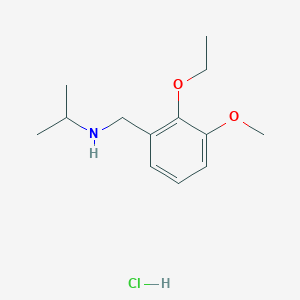
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine hydrochloride
Overview
Description
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.1339066 g/mol and the complexity rating of the compound is 185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hexadentate N3O3 Amine Phenol Ligands
A study by Liu et al. (1993) explored hexadentate N3O3 amine phenols derived from KBH4 reduction of Schiff bases, showcasing their application in creating complexes with Group 13 metal ions. These compounds, including variations like 1,2,3-tris((2-hydroxyhenzyl)amino)propane, demonstrate significant potential in coordinating metal ions, suggesting applications in catalysis and materials science Liu et al., Inorganic Chemistry, 1993.
Lanthanide Complex Cations
Another study by Liu et al. (1993) on N4O3 amine phenol ligands, specifically tris(((2-hydroxy-3-methoxybenzyl)amino)ethyl)amine, focused on synthesizing lanthanide complexes. This research illustrates the utility of such compounds in forming complex cations with lanthanides, offering insights into their potential for creating new materials with unique magnetic and optical properties Liu et al., Inorganic Chemistry, 1993.
Analytical Toxicology of NBOMe Derivatives
Richter et al. (2019) conducted toxicokinetic studies on NBOMe derivatives, including N-(2-Methoxybenzyl)-substituted phenethylamines, to understand their metabolism, plasma protein binding, and detectability in urine. This research is crucial for forensic and clinical toxicology, providing methodologies for identifying and assessing the risk of novel psychoactive substances Richter et al., Forensic Toxicology, 2019.
Synthesis of Glial GABA Uptake Inhibitors
Falch et al. (1999) synthesized compounds like 3-Methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one, aiming to create selective inhibitors of glial GABA uptake. Such research contributes to developing new treatments for neurological disorders by modulating neurotransmitter systems Falch et al., Journal of medicinal chemistry, 1999.
Properties
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-5-16-13-11(9-14-10(2)3)7-6-8-12(13)15-4;/h6-8,10,14H,5,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOBWDVTEIOMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-chlorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B4591447.png)

![2-(2-chloro-6-fluorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4591454.png)
![2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4591462.png)
![ETHYL 4-({[4-(2-FURYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4591478.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4591484.png)
![1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4591490.png)
![6-chloro-2-(methoxymethyl)-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4591498.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,3-diphenylpropanoyl)hydrazinecarbothioamide](/img/structure/B4591499.png)
![1-{3-[(4-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4591501.png)
![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4591505.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4591522.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4591531.png)
![1-(4-Methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B4591542.png)
